
ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate, also known as ETOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In
Aplicaciones Científicas De Investigación
Ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has shown potential in various scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a photosensitizer for photodynamic therapy, and as an inhibitor of tumor growth. This compound has also been studied for its anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit tumor growth in vitro and in vivo. This compound has been found to be non-toxic at therapeutic doses and does not produce significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate in lab experiments is its ability to selectively inhibit COX-2 and PKC, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate. One direction is to further study its anti-inflammatory and analgesic effects in animal models and to explore its potential as a treatment for inflammatory diseases. Another direction is to investigate its potential as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other enzymes and proteins that it may inhibit.
Métodos De Síntesis
The synthesis of ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate involves the reaction between 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoic acid and ethyl chloroformate. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through column chromatography. The yield of this compound is typically around 70%.
Propiedades
IUPAC Name |
ethyl 4-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-28-22(27)17-11-13-18(14-12-17)23-19(26)5-4-6-20-24-21(25-29-20)16-9-7-15(2)8-10-16/h7-14H,3-6H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUCWLKAGBKBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


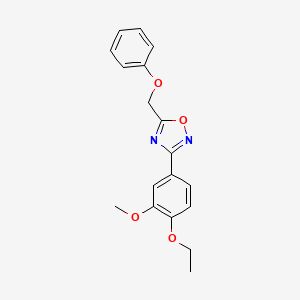

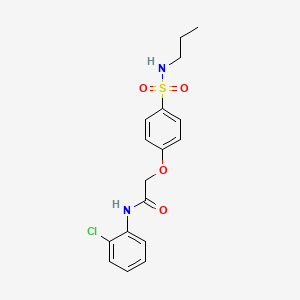
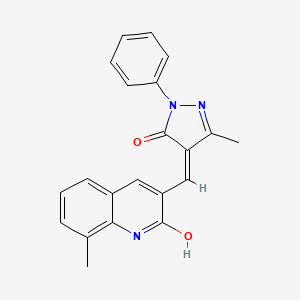
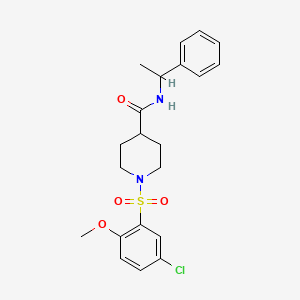
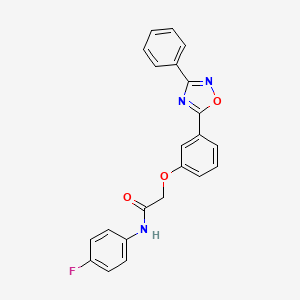
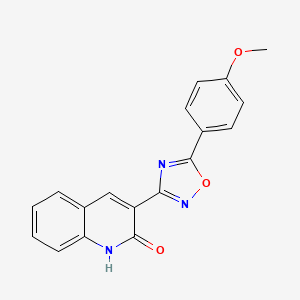
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7700084.png)
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B7700090.png)

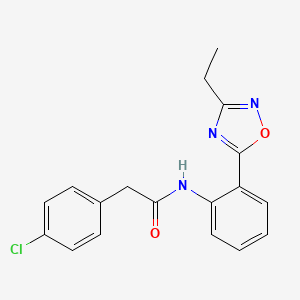
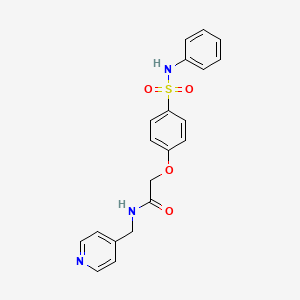
![N'-[[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7700111.png)